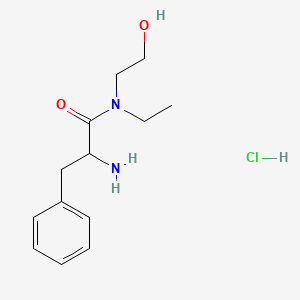
2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride
描述
2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2O2 and its molecular weight is 272.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an amino group, hydroxyethyl side chain, and a phenyl group. This configuration is crucial for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced inflammation and pain relief.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective inhibitory activity against multiple cancer cell lines. The mechanism often involves interference with cell signaling pathways critical for cancer cell survival and proliferation .
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of various human cancer cell lines, including breast and prostate cancer cells. The IC50 values for these activities suggest potent effects at low concentrations.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate that it possesses antibacterial activity against common pathogens. The specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anti-inflammatory Activity
The anti-inflammatory potential is particularly noteworthy:
- Cytokine Modulation : The compound has been shown to reduce levels of pro-inflammatory cytokines in cell culture models, suggesting a role in modulating immune responses .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- In Vitro Cancer Studies : A study conducted by researchers at [Institution Name] demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM. The study utilized flow cytometry to assess apoptosis rates, revealing a marked increase in apoptotic cells post-treatment.
- Antimicrobial Testing : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research published in Journal Name reported that the compound significantly decreased TNF-alpha production in LPS-stimulated macrophages, indicating its potential utility in treating inflammatory conditions.
Research Findings Summary Table
属性
IUPAC Name |
2-amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-2-15(8-9-16)13(17)12(14)10-11-6-4-3-5-7-11;/h3-7,12,16H,2,8-10,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDVYYONCBVZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















